Cinchonine Hydrochloride Dihydrate: From Botanical Isolate to Chiral Architect
Cinchonine Hydrochloride Dihydrate: From Botanical Isolate to Chiral Architect
An In-Depth Technical Guide to
Abstract
This technical guide examines the trajectory of Cinchonine Hydrochloride Dihydrate , a pivotal alkaloid salt derived from Cinchona bark.[1] While historically overshadowed by its antimalarial cousin quinine, cinchonine has emerged as a foundational tool in asymmetric organic synthesis.[2] This document details its isolation history, physicochemical stabilization as a hydrochloride dihydrate, and its modern application as a "privileged chiral scaffold" in Phase Transfer Catalysis (PTC).[2]
Historical Genesis: The Separation Paradigm
The discovery of cinchonine is a lesson in the evolution of chemical separation techniques. While the Cinchona bark’s antimalarial properties were known to indigenous Andean peoples and Jesuit missionaries by the 17th century, the isolation of its active principles required the dawn of modern alkaloid chemistry.
1.1 The Gomes-Pelletier-Caventou Timeline
-
1811 (The Precursor): Portuguese naval surgeon Bernardo António Gomes treated "gray" cinchona bark with alcohol and alkali, isolating a crystalline substance he termed "Cinchonino."[3] He believed it to be the sole active principle.
-
1820 (The Definitive Isolation): French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou rigorously analyzed Cinchona succirubra (red bark) and Cinchona calisaya (yellow bark).[2] They demonstrated that Gomes' "Cinchonino" was a mixture.[2] Using differential solubility, they successfully separated two distinct alkaloids: Quinine and Cinchonine .[2]
1.2 The Separation Logic (Solubility Causality)
The historical separation relied on a physicochemical property that remains relevant today: differential solubility of the free bases in ether.
Experimental Insight: This distinct solubility profile allows for a self-validating separation protocol.[2] If an ether extract of the total alkaloids yields a precipitate upon concentration, it indicates the presence of cinchonine impurities.
Chemical Characterization: The Hydrochloride Dihydrate Form
In research and industrial applications, the free base of cinchonine is often converted to Cinchonine Hydrochloride Dihydrate (
2.1 Why the Salt Form?
-
Solubility: The free base is practically insoluble in water.[1][4] The hydrochloride salt confers water solubility, essential for biological assays and aqueous-phase crystallization.[2]
-
Crystallographic Stability: The dihydrate form crystallizes in a stable monoclinic system (
). This stability was crucial for early X-ray diffraction studies (e.g., Oleksyn et al., 1979) to determine the absolute configuration at the C8 and C9 chiral centers.
2.2 Stereochemical Architecture
Cinchonine is a pseudo-enantiomer of Cinchonidine.[5] They are diastereomers but behave as enantiomers in many chiral environments due to the specific arrangement of the C8-C9 bridge.
| Feature | Cinchonine (Salt) | Cinchonidine (Salt) |
| Configuration (C8, C9) | ||
| Bridgehead | cis-fused | cis-fused |
| Catalytic Role | Often yields | Often yields |
Visualization: Discovery & Stereochemistry
Figure 1: The historical fractionation pathway of Cinchona alkaloids, highlighting the critical solubility-based divergence of Cinchonine.[2]
Technical Specifications: Cinchonine Hydrochloride Dihydrate[2][5][7]
The following data aggregates standard physicochemical properties for the commercially available dihydrate salt.
| Property | Value | Notes |
| CAS Number | 5949-12-2 | Specific to HCl Dihydrate |
| Formula | ||
| Molecular Weight | 366.88 g/mol | |
| Appearance | White to faint yellow crystals | Photosensitive (protect from light) |
| Melting Point | ~217–220 °C (dec.)[2] | Decomposes upon melting |
| Solubility | Water (~50 mg/mL), Ethanol | Soluble in polar protic solvents |
| Specific Rotation | ( | |
| pKa Values |
The Renaissance: Asymmetric Organocatalysis
In the late 20th century, Cinchonine transitioned from a drug to a catalyst. It is a "privileged scaffold" because its rigid quinuclidine ring and hydrogen-bonding hydroxyl group allow it to coordinate substrates in a highly specific 3D orientation.[2]
Mechanism: Phase Transfer Catalysis (PTC)
Cinchonine is frequently derivatized (e.g., N-benzylation) to create quaternary ammonium salts.[2] These serve as Phase Transfer Catalysts.[2][6][7]
-
Ion Exchange: The chiral cation (
) pairs with an anionic nucleophile in the interface/organic phase. -
Chiral Shielding: The bulky quinuclidine cage blocks one face of the nucleophile, forcing the reaction to occur from a specific trajectory.
Figure 2: The Phase Transfer Catalysis cycle utilizing Cinchonine-derived quaternary salts to shuttle and shield nucleophiles.
Experimental Protocols
Protocol A: Optical Resolution of (±)-Mandelic Acid
Context: This protocol demonstrates the use of Cinchonine base (generated from the HCl salt) to resolve a racemic acid. This is a classic application of "Pasteur's method" using diastereomeric salt formation.
Reagents:
Step-by-Step Methodology:
-
Free Base Generation: Dissolve Cinchonine HCl dihydrate in warm water. Slowly add 10% NaOH until pH > 10. The white precipitate is Cinchonine free base. Filter, wash with cold water, and dry.[2]
-
Salt Formation: In a flask, combine equimolar amounts of (±)-Mandelic acid and Cinchonine free base. Add acetone (approx. 10 mL per gram of mixture) and heat to reflux until dissolved.
-
Selective Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (+)-Cinchonine-(+)-Mandelate salt is less soluble and will crystallize first.[2]
-
Filtration & Recrystallization: Filter the crystals. Recrystallize from acetone/water (9:1) to improve optical purity (>99% ee is achievable after 2 recrystallizations).[2]
-
Liberation: Treat the purified salt with dilute HCl to precipitate the resolved (+)-Mandelic acid (ether extraction may be required).
Validation Check: Measure the melting point of the salt. Pure (+)-Cinchonine-(+)-Mandelate melts at ~178–180°C.[2]
References
-
Pelletier, P. J., & Caventou, J. B. (1820).[2][11] Recherches chimiques sur les quinquinas. Annales de Chimie et de Physique. [2]
-
Oleksyn, B., et al. (1979).[2][4] Crystal and molecular structure of cinchonine. Acta Crystallographica Section B. [2]
-
Kacprzak, K. M., & Gawronski, J. (2001).[2] Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis.
-
Song, C. E. (2009).[2] Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH.[2]
-
PubChem. (n.d.).[2] Cinchonine Hydrochloride Dihydrate Compound Summary. National Library of Medicine. [2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cinchonine - Wikipedia [en.wikipedia.org]
- 3. pmf.unizg.hr [pmf.unizg.hr]
- 4. Cinchonine [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Cinchonidine hydrochloride dihydrate | C19H27ClN2O3 | CID 57369780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cinchonine hydrochloride dihydrate | C19H27ClN2O3 | CID 76967806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Original preparation of quinine by Pelletier and Caveton | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
